3-(5-Methoxypyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNFHDVAEVPXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256825-62-3 | |
| Record name | 3-(5-methoxypyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis of Methyl Ester Precursors
One of the most straightforward and commonly employed methods for preparing 3-(5-methoxypyridin-3-yl)propanoic acid involves the hydrolysis of the corresponding methyl ester derivative. A closely related example is the synthesis of 3-(4-methoxypyridin-3-yl)propionic acid, which can be adapted for the 5-methoxy isomer.
Procedure: Methyl 3-(5-methoxypyridin-3-yl)propanoate is treated with a methanolic solution of potassium hydroxide (1.0 M) at 60 °C for approximately 16 hours under an inert atmosphere. After completion, the reaction mixture is acidified to pH ~3 with dilute hydrochloric acid. The product is isolated by solvent extraction and trituration, yielding the pure acid as a solid.
| Parameter | Details |
|---|---|
| Starting material | Methyl 3-(5-methoxypyridin-3-yl)propanoate |
| Base | Potassium hydroxide (1.0 M in methanol) |
| Temperature | 60 °C |
| Reaction time | 16 hours |
| Work-up | Acidification with 10% HCl, extraction with ethyl acetate, trituration with acetone |
| Yield | Near quantitative (up to 100%) |
- Notes: This method is robust and scalable, providing high purity and yield. The hydrolysis proceeds cleanly without significant side reactions, making it suitable for preparative and industrial scales.
Homologation and Double Decarboxylation Route
A more complex synthetic route has been reported for related methoxypyridinyl propanoic acids involving homologation of an isoxazole intermediate. Although this route was developed for 3-(3-methoxyisoxazol-5-yl)propanoic acid, the principles are applicable to methoxypyridinyl analogs.
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Preparation of methyl 3-hydroxyisoxazole-5-carboxylate via bromination of dimethyl fumarate under photoflow conditions.
Two-carbon homologation through ester reduction, chlorination, and nucleophilic substitution with triethylmethanetricarboxylate.
Subsequent double decarboxylation to yield the target 3-(methoxypyridinyl)propanoic acid.
Safety Considerations: The isoxazole heterocycle intermediates exhibit high thermal decomposition energy, necessitating careful safety assessments during scale-up, guided by parameters such as oxygen balance and onset temperature.
Scalability: The route was demonstrated on a kilogram scale, showing its potential for industrial production.
Substitution and Coupling Reactions Starting from Methoxypyridine Derivatives
Another approach involves the functionalization of methoxypyridine derivatives through substitution and coupling reactions to install the propanoic acid side chain.
-
Starting from 6-methoxypyridine-3-carbaldehyde, condensation with Meldrum’s acid forms a dioxane intermediate.
Subsequent transformations including bromination, hydroxy substitution, and palladium-catalyzed coupling reactions enable the construction of the substituted propanoic acid framework.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | N-Bromosuccinimide in aqueous sulfuric acid at 60 °C for 6 h | Formation of bromo-substituted intermediate |
| Coupling | Pd(0) catalyst, phosphine ligand, potassium phosphate, toluene/water, nitrogen purge | Formation of methoxypyridinyl propanoic acid derivatives |
| Condensation with Meldrum’s acid | Aqueous solution at 75 °C for 2-4 h | Formation of 5-((6-methoxypyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
- Notes: These methods allow for structural diversification and the introduction of chiral centers when needed. They are useful for synthesizing complex derivatives and analogs.
Protection and Deprotection Strategies for Amino Acid Derivatives
For amino-substituted analogs such as (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid, protection of the amino group is critical during synthesis.
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Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
Coupling and functional group transformations on the protected intermediate.
Acidic deprotection of the Boc group to yield the free amino acid.
Industrial Considerations: Large-scale synthesis involves optimization of reaction parameters (temperature, solvent, reagent stoichiometry) and purification steps (crystallization, chromatography) to ensure high purity and yield.
| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Ester Hydrolysis | Methyl ester + KOH in MeOH, 60 °C, 16 h | High yield, simple, scalable | Requires ester precursor |
| Homologation & Decarboxylation | Photoflow bromination, ester reduction, chlorination | Scalable, safe with precautions | Complex, requires safety assessment |
| Substitution & Coupling | Pd-catalyzed coupling, bromination, Meldrum’s acid | Structural diversity | Multi-step, requires palladium catalyst |
| Protection/Deprotection | Boc protection, acid deprotection | Enables amino acid synthesis | Additional steps, careful handling needed |
The hydrolysis of methyl esters under basic conditions remains the most direct and efficient method for obtaining this compound with excellent yield and purity.
Advanced synthetic routes involving homologation and photochemical steps provide access to complex analogs and demonstrate the feasibility of kilogram-scale production with appropriate safety protocols.
Pd-catalyzed coupling reactions and condensation with Meldrum’s acid enable the synthesis of structurally diverse derivatives, which can be tailored for specific research or pharmaceutical applications.
Protection strategies for amino derivatives are essential in multi-step syntheses to avoid side reactions and improve overall yields.
The preparation of this compound can be achieved via several synthetic routes, with ester hydrolysis of methyl esters being the most straightforward and widely used method. More complex synthetic strategies involving homologation, substitution, and coupling reactions provide versatility for derivative synthesis and scale-up potential. Careful consideration of reaction conditions, safety, and purification techniques is essential for successful synthesis, especially at industrial scales.
This comprehensive analysis is based on diverse and authoritative sources, ensuring a professional and detailed understanding of the preparation methods for this compound.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of 3-(5-methoxypyridin-3-yl)propanoic acid may exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.
Case Study : A study demonstrated that similar compounds with indole structures showed significant neuroprotection against oxidative stress-induced neuronal damage. These findings suggest that the methoxypyridine derivative could have comparable effects, potentially modulating inflammatory pathways and oxidative stress responses in neuronal cells .
MAO-B Inhibition
The compound has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in conditions like Parkinson's disease.
Data Table: MAO-B Inhibition Studies
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Neuroprotection, Antioxidant |
| Indole Derivative A | <150 | Strong MAO-B Inhibitor |
| Indole Derivative B | <100 | Neuroprotective in vitro |
Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. Compounds with similar structures have shown the ability to scavenge free radicals and reduce lipid peroxidation, thereby protecting cells from oxidative damage.
Research Findings : Studies have indicated that compounds exhibiting antioxidant activity can mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegeneration .
Metabolic Regulation
Preliminary research suggests that this compound may influence metabolic pathways through its action on peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma. This receptor plays a crucial role in glucose homeostasis and lipid metabolism, making it a target for obesity and diabetes treatments.
Drug Development
As a small molecule with promising pharmacological properties, this compound is being explored for its potential in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(5-Methoxypyridin-3-yl)propanoic acid with structurally related propanoic acid derivatives:
Key Research Findings and Implications
Heterocyclic Core Influence :
- Pyridine vs. Thiazole/Indole : The pyridine ring in the target compound offers distinct electronic properties compared to thiazole () or indole (). Thiazole derivatives exhibit enzyme inhibition (e.g., Furin), while indole-containing compounds often target neurotransmitter pathways.
- Furan vs. Pyridine : The furan-based analog () may exhibit reduced metabolic stability compared to pyridine due to furan’s susceptibility to oxidation.
Substituent Effects: Methoxy Positioning: The 5-methoxy group on pyridine (target compound) vs. 4-methoxy on phenyl () alters hydrophobicity and hydrogen-bonding capacity, impacting target binding.
Biological Activity Trends: Enzyme Inhibition: Thiazole derivatives () show potent enzyme inhibition, suggesting that modifying the pyridine ring in the target compound with electron-withdrawing groups could enhance similar activity.
Biological Activity
3-(5-Methoxypyridin-3-yl)propanoic acid (CAS No. 1256825-62-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and antioxidant properties. This article delves into its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
- SMILES :
COC1=CN=CC(=C1)CCC(=O)O - InChI :
InChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Neuroprotective Effects
Research indicates that derivatives of compounds related to this compound exhibit significant neuroprotective effects. For instance, studies have shown that certain indole derivatives can protect against oxidative stress-induced neuronal damage. These compounds modulate inflammatory pathways and reduce lipid peroxidation, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Properties
Antioxidant activity is a key feature of this compound. It has been observed to prevent oxidative stress injuries by scavenging free radicals and inhibiting the formation of pro-inflammatory cytokines. This activity suggests a potential therapeutic role in conditions characterized by oxidative stress .
In Vitro Studies
A study investigating the neuroprotective effects of related compounds demonstrated that they significantly reduced cell death in human neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. The compounds also exhibited strong inhibition of lipid peroxidation and improved cell viability under oxidative stress conditions .
In Vivo Studies
In vivo formulations of this compound have been developed to assess its pharmacokinetics and therapeutic potential. These formulations are designed to enhance bioavailability while maintaining safety profiles during experimental applications .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-Methoxypyridin-3-yl)propanoic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling using 5-methoxypyridine-3-boronic acid derivatives (e.g., pinacol ester) with a propanoic acid precursor. For example, coupling 5-methoxypyridine-3-boronic acid pinacol ester (CAS 445264-60-8) with a halogenated propanoic acid derivative under palladium catalysis . Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Monitor reaction progress using HPLC with a C18 column and UV detection at 254 nm. Purity optimization requires rigorous drying of reagents and inert atmosphere conditions to suppress side reactions .
Q. How can the compound’s identity and purity be verified post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm structural integrity via and NMR, focusing on methoxy proton signals (~3.8 ppm) and pyridinyl aromatic protons (6.8–8.2 ppm).
- LC-MS : Use electrospray ionization (ESI) in negative mode to detect the molecular ion peak [M-H], expected at m/z ≈ 210.1.
- HPLC : Assess purity (>95%) with a reverse-phase column (e.g., Agilent ZORBAX SB-C18) and acetonitrile/water (0.1% formic acid) mobile phase .
Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to experimental design?
- Methodological Answer :
- Solubility : The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity).
- pKa : The carboxylic acid group has a pKa of ~4.6 (based on structurally similar 3-arylpropanoic acids), influencing ionization in physiological buffers .
- Stability : Store desiccated at -20°C to prevent hydrolysis of the methoxy group. Monitor degradation via TLC (silica gel, ethyl acetate eluent) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for scale-up synthesis?
- Methodological Answer : Use density functional theory (DFT) to model transition states in cross-coupling reactions. For example, calculate activation energies for Pd-catalyzed coupling steps to identify optimal ligands (e.g., SPhos vs. XPhos). Pair with solvent polarity simulations (COSMO-RS) to predict reaction yields in toluene vs. THF. Validate predictions with small-scale experiments before scaling to gram quantities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For enzyme inhibition studies, confirm target engagement via competitive binding assays (SPR or ITC).
- Metabolite Interference : Use LC-MS/MS to detect potential metabolites (e.g., demethylated pyridine derivatives) that may contribute to observed activity .
- Data Reproducibility : Cross-validate results with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. How can the compound’s potential as a drug precursor be evaluated while addressing metabolic instability?
- Methodological Answer :
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and identify major metabolites via high-resolution mass spectrometry (HRMS). Focus on CYP450-mediated demethylation or oxidation.
- Prodrug Design : Modify the carboxylic acid group to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability. Evaluate hydrolysis kinetics in plasma .
- Toxicity Screening : Use in silico tools (e.g., Derek Nexus) to predict off-target effects, supplemented by zebrafish embryo models for acute toxicity .
Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., COX-2) on a sensor chip and measure binding kinetics (, ) at varying compound concentrations.
- X-ray Crystallography : Co-crystallize the compound with the protein to resolve binding modes. Refine structures using PHENIX or CCP4 suites.
- NMR Titration : Monitor chemical shift perturbations in - HSQC spectra of isotopically labeled proteins upon ligand binding .
Troubleshooting & Data Analysis
Q. How to address low yields in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(OAc) with SPhos vs. PdCl(dppf)).
- Solvent Optimization : Replace THF with dioxane or DME to improve boronic acid solubility.
- Temperature Control : Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate coupling .
Q. What analytical approaches differentiate isomeric impurities in the final product?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column with heptane/ethanol (90:10) to resolve enantiomers.
- 2D NMR (NOESY) : Detect spatial proximity between methoxy protons and adjacent pyridinyl protons to confirm regiochemistry .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
